Cas no 10220-22-1 (1-(4-Nitrophenyl)pyrrolidine)
1-(4-Nitrophenyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Nitrophenyl)pyrrolidine
- 1-(4-Nitro-phenyl)-pyrrolidine
- Pyrrolidine,1-(4-nitrophenyl)-
- 4-(Pyrrolidin-1-yl)nitrobenzene
- 1-(Pyrrolidin-1-yl)-4-nitrobenzene
-
- MDL: MFCD00020819
- Inchi: 1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2
- InChI Key: IXQSJUBRGIJRCV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N1CCCC1)=O
Computed Properties
- Exact Mass: 192.09000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- Melting Point: 167-169°C
- PSA: 49.06000
- LogP: 2.78320
1-(4-Nitrophenyl)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Nitrophenyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005007-25g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 98% | 25g |
$247.80 | 2023-09-04 | |
| Alichem | A109005007-100g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 98% | 100g |
$626.46 | 2023-09-04 | |
| Fluorochem | 075473-1g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 95% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 075473-5g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 95% | 5g |
£45.00 | 2022-03-01 | |
| Fluorochem | 075473-25g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 95% | 25g |
£134.00 | 2022-03-01 | |
| Fluorochem | 075473-100g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 95% | 100g |
£465.00 | 2022-03-01 | |
| Chemenu | CM198102-100g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 98% | 100g |
$320 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N842109-1g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 98% | 1g |
116.00 | 2021-05-17 | |
| Apollo Scientific | OR2117-1g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 1g |
£12.00 | 2023-09-02 | ||
| abcr | AB159155-5 g |
1-(4-Nitrophenyl)pyrrolidine; . |
10220-22-1 | 5 g |
€187.10 | 2023-07-20 |
1-(4-Nitrophenyl)pyrrolidine Related Literature
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Debkumar Nandi,Rafique Ul Islam,Nishu Devi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2018 42 812
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Van Hieu Tran,Minh Thanh La,Soosung Kang,Hee-Kwon Kim Org. Biomol. Chem. 2020 18 5008
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3. Quadratic non-linear optical properties of some donor–acceptor substituted thiophenesMichael G. Hutchings,Ian Ferguson,David J. McGeein,John O. Morley,Joseph Zyss,Isabelle Ledoux J. Chem. Soc. Perkin Trans. 2 1995 171
Additional information on 1-(4-Nitrophenyl)pyrrolidine
1-(4-Nitrophenyl)pyrrolidine (CAS No. 10220-22-1): A Comprehensive Overview
1-(4-Nitrophenyl)pyrrolidine, also known by its CAS registry number 10220-22-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a nitrophenyl group at the 4-position of the phenyl ring. The pyrrolidine moiety, a five-membered nitrogen-containing ring, contributes to the compound's versatility, while the nitrophenyl group imparts distinct electronic and steric properties.
Recent advancements in synthetic chemistry have enabled researchers to explore novel synthesis routes for 1-(4-Nitrophenyl)pyrrolidine, leveraging both traditional and modern methodologies. For instance, studies have demonstrated the utility of palladium-catalyzed coupling reactions to construct this compound with high efficiency and selectivity. These methods not only enhance the scalability of production but also pave the way for its application in drug discovery and material synthesis.
The electronic properties of 1-(4-Nitrophenyl)pyrrolidine make it an attractive candidate for use in organic electronics and optoelectronic devices. Research has shown that this compound exhibits favorable charge transport characteristics, making it a potential candidate for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Furthermore, its ability to form stable π-π interactions with other organic molecules has been exploited in the design of self-assembled monolayers (SAMs), which are critical components in nanotechnology.
In the realm of pharmacology, 1-(4-Nitrophenyl)pyrrolidine has been investigated for its potential as a bioactive molecule. Preclinical studies have highlighted its ability to modulate key cellular pathways, including those involved in inflammation and oxidative stress. These findings suggest that this compound could serve as a lead molecule for the development of novel therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of 1-(4-Nitrophenyl)pyrrolidine typically involves a multi-step process that begins with the preparation of intermediates such as 4-nitroaniline or pyrrolidine derivatives. One common approach involves nucleophilic aromatic substitution, where the pyrrolidine ring acts as a nucleophile attacking an activated nitroarene substrate. This reaction is often facilitated by the use of polar aprotic solvents and catalytic systems to ensure optimal yields and regioselectivity.
Another area where 1-(4-Nitrophenyl)pyrrolidine has shown promise is in catalysis. Researchers have reported its use as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and asymmetric synthesis. The nitrogen atom within the pyrrolidine ring provides coordination sites for metal centers, enabling the formation of stable metal-ligand complexes that can catalyze challenging transformations with high efficiency.
From an environmental perspective, understanding the degradation pathways of 1-(4-Nitrophenyl)pyrrolidine is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to model the degradation mechanisms under various environmental conditions, such as photolysis and microbial action. These insights are essential for developing strategies to mitigate any potential adverse effects on ecosystems.
In conclusion, 1-(4-Nitrophenyl)pyrrolidine (CAS No. 10220-22-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and computational modeling, position it as a valuable tool for future innovations in science and technology.
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